molecular formula C18H28O3 B084901 2-(2,4-Di-tert-pentylphenoxy)acetic acid CAS No. 13402-96-5

2-(2,4-Di-tert-pentylphenoxy)acetic acid

Cat. No.: B084901
CAS No.: 13402-96-5
M. Wt: 292.4 g/mol
InChI Key: QXQMENSTZKYZCE-UHFFFAOYSA-N
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Description

2-(2,4-Di-tert-pentylphenoxy)acetic acid is an organic compound with the molecular formula C18H28O3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two tert-pentyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Di-tert-pentylphenoxy)acetic acid typically involves the alkylation of phenoxyacetic acid with tert-pentyl halides in the presence of a strong base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.

  • Step 1: Formation of Phenoxide Ion

    • React phenoxyacetic acid with a strong base such as sodium hydroxide to form the phenoxide ion.
    • Reaction: C6H5OCH2COOH + NaOH → C6H5OCH2COO^- Na^+ + H2O
  • Step 2: Alkylation with tert-Pentyl Halides

    • React the phenoxide ion with tert-pentyl bromide or tert-pentyl chloride under reflux conditions.
    • Reaction: C6H5OCH2COO^- Na^+ + (CH3)2CCH2CH2Br → (CH3)2CCH2CH2C6H4OCH2COOH + NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Di-tert-pentylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

2-(2,4-Di-tert-pentylphenoxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-Di-tert-pentylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Di-tert-butylphenoxy)acetic acid
  • 2-(2,4-Di-tert-amylphenoxy)acetic acid
  • 2-(2,4-Di-tert-hexylphenoxy)acetic acid

Uniqueness

2-(2,4-Di-tert-pentylphenoxy)acetic acid is unique due to the presence of tert-pentyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQMENSTZKYZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065435
Record name (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13402-96-5
Record name 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
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Record name (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,4-bis(1,1-dimethylpropyl)phenoxy]acetic acid
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Record name 2-(2,4-Di-tert-pentylphenoxy)acetic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The above ethyl 2-(2,4-di-t-amylphenoxy)acetate (293 g) and 27% aqueous sodium hydroxide (401.4 g) were placed in a 3-liter flask. The mixture was kept at 98° C. for 6 hours, and the hydrolysis reaction was completed. After completion of the reaction, the mixture was adjusted to pH 2 or lower by the addition of 40% aqueous sulfuric acid (349.9 g) and water (250 g), and toluene (289.5 g) was added thereto, followed by extraction. The water layer was separated with a separatory funnel, and the toluene layer was washed with water (289.5 g). Then, the toluene layer was concentrated by distillation under ordinary pressure for the recovery of toluene, which afforded a concentrated solution (357.6 g) of the carboxylic acid compound in toluene. The analysis revealed that the concentrated solution contained the desired carboxylic acid compound in a yield of 99% on the basis of the raw material ester compound.
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250 g
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99%

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